![molecular formula C31H27N5O4S B11687074 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687074.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
- 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups and aromatic substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a member of the triazole family, which has garnered attention for its diverse biological activities, including anti-cancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H22N4O3S, with a molecular weight of approximately 446.52 g/mol. The structure features a triazole ring, which is known for its role in biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that triazole-thione derivatives demonstrated potent activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values as low as 6.2 µM for HCT-116 and 27.3 µM for T47D cells .
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of transcription factors and cell cycle regulators.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives are recognized for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, a derivative similar to our compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .
The biological activity of triazole derivatives is often attributed to their ability to act as enzyme inhibitors or receptor modulators. The presence of the triazole ring allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.
- Receptor Modulation : These compounds can also interact with various receptors in the body, influencing pathways related to inflammation and immune response.
Case Studies
Several research studies have evaluated the biological effects of similar compounds:
- A study published in Pharmaceutical Research found that a related triazole compound showed significant inhibition of tumor growth in vivo models when administered at specific dosages .
- Another investigation into the pharmacokinetics and toxicity profiles revealed that these compounds had manageable side effects while maintaining high efficacy against targeted cells .
Properties
Molecular Formula |
C31H27N5O4S |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H27N5O4S/c1-38-27-17-16-23(19-28(27)39-2)30-34-35-31(36(30)24-11-5-3-6-12-24)41-21-29(37)33-32-20-22-10-9-15-26(18-22)40-25-13-7-4-8-14-25/h3-20H,21H2,1-2H3,(H,33,37)/b32-20+ |
InChI Key |
SDJOCCUEXDLWJU-UZWMFBFFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5)OC |
Origin of Product |
United States |
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